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Compound of Interest

Compound Name: 1,3,5-Benzenetriacetic acid

Cat. No.: B1201690

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of
1,3,5-Benzenetriacetic acid (also known as 1,3,5-Tris(carboxymethyl)benzene). The
document is intended for researchers, scientists, and professionals in drug development who
require a detailed understanding of the analytical characterization of this compound. Given the
limited availability of published experimental spectra for 1,3,5-Benzenetriacetic acid, this
guide presents predicted spectroscopic data based on its chemical structure, alongside
standardized experimental protocols for acquiring such data. For comparative purposes,
relevant data for the structurally related compound, 1,3,5-Benzenetricarboxylic acid, is also

mentioned where appropriate.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 1,3,5-
Benzenetriacetic acid (CAS: 4435-67-0, Molecular Formula: C12H120s, Molecular Weight:
252.22 g/mol ).[1][2]

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (3)
ppm

Multiplicity

Integration Assignment

Carboxylic acid

~10.0-12.0 Broad Singlet 3H
protons (-COOH)
) Aromatic protons (Ar-
~7.0-7.2 Singlet 3H
H)
Methylene protons (-
~3.6 Singlet 6H Y P (

CHz2-)

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~175 Carboxylic acid carbons (-COOH)

~138 Quaternary aromatic carbons (Ar-C-CHz)
~129 Aromatic carbons (Ar-CH)

~40 Methylene carbons (-CH2)

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
2500-3300 Broad, Strong O-H stretch Carboxylic acid
Carboxylic acid
~1710 Strong C=0 stretch )
(dimer)
~1600, ~1475 Medium to Weak C=C stretch Aromatic ring
~1420 Medium O-H bend Carboxylic acid
~1250 Medium C-O stretch Carboxylic acid
) C-H bend (out-of- Aromatic (1,3,5-
650-900 Medium to Strong

plane)

trisubstituted)

Table 4: Expected Mass Spectrometry (MS) Data

m/z lon Notes
252 [M]* Molecular ion (for EI)
Deprotonated molecule (for
251 [M-H]~-
ESIF)
207 [M-COOH]* Loss of a carboxyl group
190 [M-CH2COOH]* Loss of a carboxymethyl group

Table 5: Expected UV-Vis Spectroscopic Data

Electronic
Amax (nm) Solvent . Chromophore
Transition
~200-210 Methanol or Water - T Aromatic ring
T - Tt (Secondary o
~260-270 Methanol or Water Aromatic ring
band)
© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To obtain *H and *3C NMR spectra to determine the carbon-hydrogen framework
of the molecule.

o Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 1,3,5-Benzenetriacetic acid in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, Methanol-ds). Ensure the
sample is fully dissolved.

o Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
o H NMR Acquisition:
= Acquire a standard one-dimensional *H NMR spectrum.

» The carboxylic acid proton signal is expected to be a broad singlet between 10-12 ppm.

[3][4]

» The protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm
range.[3][4]

o 13C NMR Acquisition:
= Acquire a proton-decoupled 3C NMR spectrum.
» The carboxyl carbon atoms typically absorb in the 165-185 ppm range.

= A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio,
as quaternary carbons and carbonyl carbons often exhibit weak signals.[5]

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
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peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

o Methodology (KBr Pellet Technique):

o Sample Preparation: Grind a small amount (1-2 mg) of 1,3,5-Benzenetriacetic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Place the powder into a pellet press and apply high pressure to form a
thin, transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Background Collection: Collect a background spectrum of the empty sample compartment.

o Sample Spectrum: Collect the IR spectrum of the sample, typically in the range of 4000-
400 cm™1.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups, such as the broad O-H stretch and the C=0 stretch of the carboxylic acid.[6]

3. Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.

o Methodology (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of 1,3,5-Benzenetriacetic acid
(approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile
mixture.

o Instrumentation: Use a mass spectrometer equipped with an ESI source.

o Data Acquisition:
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» Infuse the sample solution directly into the ESI source at a constant flow rate.

» Acquire the mass spectrum in both positive and negative ion modes to observe the
protonated molecule [M+H]* and the deprotonated molecule [M-H]~-, respectively.

» The high-resolution mass spectrum can be used to confirm the elemental composition.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant fragment ions.

4. UV-Visible (UV-Vis) Spectroscopy

e Objective: To study the electronic transitions within the molecule, particularly those
associated with the aromatic system.

e Methodology:

o Sample Preparation: Prepare a dilute solution of 1,3,5-Benzenetriacetic acid in a UV-
transparent solvent (e.g., methanol, ethanol, or water). The concentration should be
adjusted to yield an absorbance reading between 0.1 and 1.0.

o Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and
record a baseline spectrum.

o Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in
the sample beam.

o Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). The benzene
chromophore typically shows absorption bands around 204 nm and 256 nm, which may be
shifted by the substituents.

Mandatory Visualization
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Caption: Experimental workflow for the spectroscopic analysis of 1,3,5-Benzenetriacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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benzenetriacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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